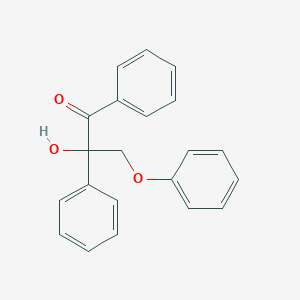
2-Hydroxy-3-phenoxy-1,2-diphenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-phenoxy-1,2-diphenylpropan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of hydroxy, phenoxy, and diphenyl groups attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-phenoxy-1,2-diphenylpropan-1-one can be synthesized through a multi-step process involving the reaction of 2-bromoacetophenone with guaiacol. The reaction typically proceeds under acidic conditions and yields the desired product with a significant yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic chemistry techniques such as condensation reactions, followed by purification steps like recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-phenoxy-1,2-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenoxy and diphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-phenoxy-1,2-diphenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-phenoxy-1,2-diphenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound’s reactivity allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-2-propanone:
2-Hydroxy-1,3-diphenylpropan-1-one: Similar in structure but without the phenoxy group, making it less reactive in certain types of chemical reactions.
Uniqueness
2-Hydroxy-3-phenoxy-1,2-diphenylpropan-1-one is unique due to the presence of both hydroxy and phenoxy groups, which enhance its reactivity and potential applications in various fields. These functional groups allow for a wider range of chemical modifications and interactions compared to similar compounds.
Propiedades
Número CAS |
352351-94-1 |
|---|---|
Fórmula molecular |
C21H18O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-hydroxy-3-phenoxy-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C21H18O3/c22-20(17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)16-24-19-14-8-3-9-15-19/h1-15,23H,16H2 |
Clave InChI |
WTHMQNUKEJTWCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(COC2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


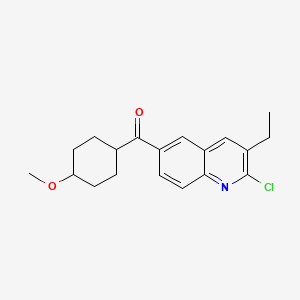
![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)


![Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B14241110.png)
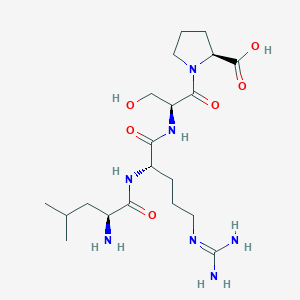
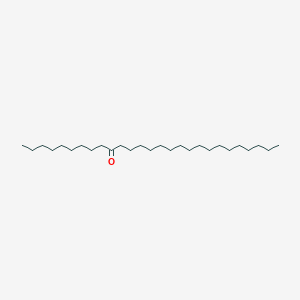
![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)
![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
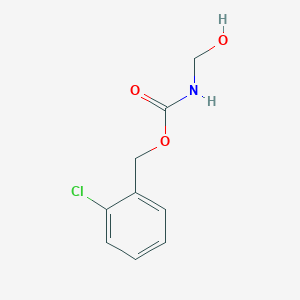
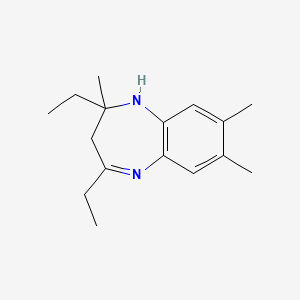
![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
